molecular formula C24H22N2O2S B6104372 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B6104372
M. Wt: 402.5 g/mol
InChI Key: FXYNVKCSAPHBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide, also known as BML-111, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as benzothiazole derivatives, which have been shown to possess anti-inflammatory, analgesic, and neuroprotective properties.

Mechanism of Action

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide exerts its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation, pain, and neurodegeneration. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which plays a key role in regulating inflammation and oxidative stress. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and immune responses. In addition, this compound has been shown to modulate the activity of various ion channels and receptors involved in pain perception and cognitive function.
Biochemical and physiological effects
This compound has been shown to exert its therapeutic effects by modulating various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play a key role in the development of inflammation and pain. This compound has also been shown to reduce oxidative stress and improve mitochondrial function, which are key factors in the development of neurodegenerative disorders. In addition, this compound has been shown to modulate the activity of various ion channels and receptors involved in pain perception and cognitive function.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to modulate various signaling pathways involved in inflammation, pain, and neurodegeneration. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost, and the need for specialized equipment and expertise to synthesize and analyze the compound.

Future Directions

There are several future directions for research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide, including further studies on its mechanism of action, and its potential therapeutic applications in various disease conditions. Future research could also focus on optimizing the synthesis method for this compound, and developing more potent and selective analogs of the compound. In addition, future studies could explore the use of this compound in combination with other therapeutic agents, and investigate its potential for use in clinical trials.

Synthesis Methods

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 2-methylphenylacetyl chloride followed by reaction with 3,4-dimethylphenol. Another method involves the reaction of 2-aminobenzothiazole with 2-methylphenylacetic acid, followed by reaction with 3,4-dimethylphenol and acetic anhydride. The purity of the synthesized compound can be confirmed using various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions, including inflammation, pain, and neurodegenerative disorders. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to possess analgesic properties by reducing pain sensitivity in animal models. In addition, this compound has been shown to possess neuroprotective properties by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative disorders.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-15-11-12-18(13-16(15)2)28-14-23(27)25-20-9-6-7-19(17(20)3)24-26-21-8-4-5-10-22(21)29-24/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYNVKCSAPHBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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